
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14BrN3O4 and its molecular weight is 428.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various methods that typically involve the condensation of appropriate starting materials followed by cyclization. The characterization of the compound is usually performed using techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | E. coli | 15 |
2 | S. aureus | 10 |
3 | P. aeruginosa | 20 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A derivative similar to this compound demonstrated the ability to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests a potential application in treating inflammation-related diseases.
Case Study: In Vivo Evaluation
In a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) models, administration of a related compound improved survival rates and reduced lung inflammation markers. The study reported significant reductions in pulmonary edema and macrophage infiltration following treatment with the compound .
The biological activity of this compound is likely mediated through multiple pathways:
- Cytokine Inhibition : The compound inhibits the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
- Antimicrobial Mechanisms : The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable properties for potential therapeutic use. For instance, one study reported a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3% for a related derivative, suggesting that modifications could enhance the efficacy and safety profile of these compounds in clinical settings .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit potent antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin. This suggests that N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could be explored for developing new antimicrobial agents .
Anticancer Properties
Research indicates that compounds with a dihydropyridine structure may possess anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural similarities with known active compounds .
Multicomponent Reactions
This compound can be synthesized through multicomponent reactions (MCR), which are valuable for creating complex molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds and can lead to high-yielding synthesis pathways for biologically active compounds .
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and sensors. Its electronic properties can be tuned through structural modifications, potentially leading to advancements in organic electronics .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the dihydropyridine core enhanced antibacterial activity significantly. The compound's structure was pivotal in determining its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
Case Study 2: Synthesis via Multicomponent Reactions
In a systematic study on the synthesis of pyridine derivatives via MCR, researchers successfully synthesized this compound with high yields using a simple one-pot reaction approach. This method not only simplifies the synthetic route but also reduces waste and increases efficiency in laboratory settings .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNTFZAVLGRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.